1-Nitro-4-phenyl-2-butanol

Asymmetric catalysis Henry reaction Enantioselective synthesis

1-Nitro-4-phenyl-2-butanol is a pivotal chiral building block for stereoselective phenylnorstatine synthesis. Its high optical purity, achieved via proprietary asymmetric Henry catalysis, is critical for downstream control, directly impacting the diastereomeric ratio of key APIs like Bestatin. Substituting with racemic material results in an inseparable 1:1 mixture, severely reducing process yield and risking regulatory non-compliance. This proven intermediate streamlines the two-step sequence to the desired amino alcohol, avoiding toxic cyanide reagents. For GMP programs requiring (2S,3R)-threo or (2S,3S)-erythro configuration, this compound is the benchmark for quality and stereochemical integrity.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B8310974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-4-phenyl-2-butanol
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(C[N+](=O)[O-])O
InChIInChI=1S/C10H13NO3/c12-10(8-11(13)14)7-6-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2
InChIKeyXKQZWSDAKRUFJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-4-phenyl-2-butanol Procurement Guide: Chiral Nitro Alcohol for Bestatin and HIV Protease Inhibitor Intermediates


1-Nitro-4-phenyl-2-butanol (CAS 85290-51-3 for the (S)-enantiomer; racemate also available) is a chiral β-nitro alcohol that serves as a pivotal intermediate in the stereoselective synthesis of phenylnorstatine derivatives—key building blocks for the immunopotentiating anticancer agent bestatin and HIV protease inhibitors such as KNI-227 [1][2]. The compound features a primary nitro group, a secondary hydroxyl group, and a phenethyl substituent on a four-carbon backbone (C₁₀H₁₃NO₃, MW 195.22 g/mol) [3]. Its value to procurement specialists and medicinal chemists lies in the ability to access either enantiomer in high optical purity via asymmetric Henry (nitroaldol) catalysis, enabling downstream stereochemical control that is not achievable with non-nitro or non-chiral analogs [1][4].

Why Generic 1-Nitro-4-phenyl-2-butanol Substitution Fails: Stereochemical and Reactivity Traps


Substituting 1-nitro-4-phenyl-2-butanol with a closely related nitro alcohol (e.g., 1-nitro-3-phenyl-2-propanol or 4-phenyl-2-butanol) or with a non-optically enriched batch leads to failure in downstream stereoselective transformations because the relative configuration of the nitro and hydroxyl groups, together with enantiomeric purity, directly dictates the (2S,3R)-threo or (2S,3S)-erythro configuration of the resulting phenylnorstatine [1]. Even within the same molecular formula, racemic material yields a 1:1 mixture of diastereomers that cannot be separated economically at scale. Furthermore, alternative synthetic routes employing cyanohydrin chemistry introduce toxic cyanide reagents and require additional protection/deprotection steps, whereas the nitroaldol route preserves the nitro group as a latent amine, enabling a streamlined two-step sequence to the amino alcohol [1][2]. The quantitative evidence below demonstrates that catalyst choice and reaction conditions produce order-of-magnitude differences in both yield and enantioselectivity, making generic substitution a direct risk to API purity, process yield, and regulatory compliance.

1-Nitro-4-phenyl-2-butanol Selection Evidence: Quantitative Head-to-Head Comparisons Against Closest Analogs and Methods


Cu(II)-Catalyzed Asymmetric Henry Reaction Delivers >99% Yield and >99% ee vs. Camphor-Schiff Base Catalyst (66% Yield, 48% ee)

In a direct head-to-head comparison within the same study, Cu(II) complexes bearing diastereopure camphor-derived iminomethylpyridine ligands ((RE-PIC)Cu(OAc)₂ and (SE-PIC)Cu(OAc)₂) catalyzed the asymmetric Henry reaction between 3-phenylpropanal and nitromethane to afford 1-nitro-4-phenylbutan-2-ol in >99% yield and >99% enantiomeric excess (ee) within 24 hours [1]. In contrast, a previously reported camphor-derived Schiff base ligand (4-(((1S,2R,4R)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-ylimino)methyl)benzene-1,3-diol) produced the same product in only 66% yield and 48% ee, requiring 48 hours of reaction time [1]. The Cu(II) catalyst system thus provides a >33 percentage-point yield advantage and a >51 percentage-point ee advantage in half the time, representing a transformative improvement in both productivity and stereochemical fidelity for procurement-scale synthesis [1].

Asymmetric catalysis Henry reaction Enantioselective synthesis Chiral nitro alcohol

Urea/Cobalt Cooperative Catalyst Improves Asymmetric Henry Reaction Yield from 30% to 84% and ee from 78% to 96%

A urea/transition-metal cooperative catalyst system featuring urea H-bonding and a cobalt center was developed for anti-selective asymmetric nitroaldol (Henry) reactions involving nitromethane and aldehydes [1]. When applied to the synthesis of chiral β-nitro alcohols structurally analogous to 1-nitro-4-phenyl-2-butanol, the cooperative catalyst achieved a yield of 84% with 96% ee and anti diastereoselectivity of 48:1, compared to a baseline of 30% yield, 78% ee, and 3:1 diastereoselectivity obtained without the urea H-bonding motif [1]. Although the substrate scope extends beyond 3-phenylpropanal, the mechanistic principle—H-bond stabilization of the nitronate intermediate—is directly applicable to the target compound and demonstrates a 54 percentage-point yield gain and 18 percentage-point ee gain [1].

Cooperative catalysis Asymmetric nitroaldol Diastereoselectivity β-Nitro alcohol

Patent-Reported Diastereomer Ratios for 3-Amino-1-nitro-4-phenyl-2-butanol: 97% Yield with 85:15 dr vs. Prior Art Selectivity of 1:1 to 2:1

U.S. Patent RE36718 explicitly teaches that prior art methods for synthesizing 3-amino-1-nitro-4-phenyl-2-butanol (a direct derivative of the target compound) afforded threo/erythro diastereomer ratios as low as 1:1 to 2:1, which the patent characterizes as 'unsatisfactory' for commercial production [1]. In contrast, the patented method using a lanthanum/(R)-BINOL complex achieved a yield of 97% with a diastereomer ratio of 85:15 for the (2S,3S)/(2R,3S) isomers (Example 1), and further optimization with LiOtBu as additive delivered an 83% yield with a 98:2 diastereomer ratio (Example 7) [1]. This represents a diastereoselectivity enhancement from near-statistical (50:50) to >98:2, which is essential for producing the single isomer required for pharmaceutical applications [1].

Diastereoselective synthesis Phenylnorstatine Bestatin intermediate Nitroaldol addition

Two-Step Nitroaldol-Reduction Sequence vs. Multi-Step Cyanohydrin Route: Fewer Steps and Avoidance of Toxic Cyanide

The patent literature identifies that traditional syntheses of phenylnorstatine (3-amino-2-hydroxy-4-phenylbutyric acid) from D-phenylalanine proceed through cyanohydrin formation using highly toxic cyanide compounds (e.g., acetone cyanohydrin with trimethylaluminum), requiring 4–5 synthetic steps with protecting group manipulations [1][2]. The nitroaldol route using 1-nitro-4-phenyl-2-butanol as the key intermediate reduces this to a two-step sequence: (1) asymmetric Henry reaction to set both chiral centers simultaneously, and (2) reduction of the nitro group to the amine (Nef or hydrogenation), followed by oxidation to the carboxylic acid. This represents a step-count reduction of approximately 50% (from 4–5 to 2 steps) and completely eliminates cyanide reagents from the process stream [1][2]. Although quantitative step-count comparison is class-level inference, the avoidance of cyanide is a binary safety and regulatory advantage documented in the patent [1].

Process chemistry Green chemistry Route comparison Phenylnorstatine

1-Nitro-4-phenyl-2-butanol: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Stereoselective Synthesis of Bestatin (Ubenimex) via (2S,3R)-Phenylnorstatine

The immunopotentiating anticancer agent bestatin requires (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (phenylnorstatine) as its core chiral building block [1]. The quantitative evidence shows that the La/(R)-BINOL-catalyzed Henry reaction of 3-phenylpropanal with nitromethane delivers 1-nitro-4-phenyl-2-butanol derivatives with a diastereomer ratio as high as 98:2 (Example 7, 83% yield), which upon reduction and oxidation yields phenylnorstatine of >98% de without chiral chromatography [1]. This scenario is ideal for procurement of bulk (S)-1-nitro-4-phenyl-2-butanol from a supplier using the patented La–BINOL methodology, as it guarantees the stereochemical integrity required for GMP bestatin production [1].

HIV Protease Inhibitor Intermediate: KNI-227 and KNI-272 Synthesis

The (2S,3S)-erythro isomer of phenylnorstatine is a critical component of HIV protease inhibitors KNI-227 and KNI-272 [1][2]. The Cu(II)-catalyzed asymmetric Henry reaction achieves >99% ee for either (S)- or (R)-1-nitro-4-phenyl-2-butanol by switching the catalyst diastereomer, as demonstrated by Cho et al. (2022) [3]. This catalyst-controlled stereodivergence allows procurement of a single intermediate that can be directed to either enantiomeric series, maximizing synthetic flexibility for medicinal chemistry programs targeting both bestatin (threo) and KNI (erythro) series from a common chiral pool [3].

Academic and Industrial Asymmetric Catalysis Research Using 1-Nitro-4-phenyl-2-butanol as a Benchmark Substrate

Because the asymmetric Henry reaction of 3-phenylpropanal with nitromethane has emerged as a standard benchmark reaction for evaluating new chiral catalysts, 1-nitro-4-phenyl-2-butanol is the product by which catalyst performance is quantified [1][2]. Researchers procuring this compound as a reference standard can directly compare their catalytic results (yield, ee) against literature values: >99% yield, >99% ee with state-of-the-art Cu(II) complexes [2], and 84% yield, 96% ee, 48:1 dr with cooperative urea/Co catalysts [1]. This establishes the compound as both a target and a calibrant for asymmetric methodology development.

Process Development and Scale-Up of Nitroaldol Chemistry for Chiral Amino Alcohols

For process chemists scaling up the synthesis of chiral 1,2-amino alcohols, 1-nitro-4-phenyl-2-butanol represents a model substrate that has been demonstrated at multi-gram scale under mild, non-cryogenic conditions (0 °C to room temperature, THF solvent) [1][2]. The patent literature provides detailed procedures with isolated yields of 83–97% and documented diastereomer ratios, enabling technology transfer to pilot-plant scale without cryogenic equipment or cyanide-handling infrastructure [1]. Procurement from a vendor that supplies technical-grade material with certificate of analysis (CoA) specifying enantiomeric and diastereomeric purity is critical for validating process robustness prior to technology transfer.

Quote Request

Request a Quote for 1-Nitro-4-phenyl-2-butanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.